2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide
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Overview
Description
The compound is a complex organic molecule with multiple functional groups, including a benzofuro[3,2-d]pyrimidin-2-yl group, a thioacetamide group, and a 4-fluorophenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The benzofuro[3,2-d]pyrimidin-2-yl group would form a fused ring system, and the thioacetamide and 4-fluorophenyl groups would be attached to this ring system .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be complex and depend on the reaction conditions and reagents used. The presence of multiple functional groups could allow for a variety of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties such as solubility, melting point, and reactivity .Scientific Research Applications
Cancer Research and Antitumor Activity
Novel fluoro-substituted benzo[b]pyran compounds, closely related to the specified chemical structure, have demonstrated significant anti-lung cancer activity. These compounds, upon undergoing specific chemical reactions, yield derivatives with anticancer properties at concentrations lower than the reference drug 5-fluorodeoxyuridine. This highlights the potential of such molecules in the development of new anticancer agents (Hammam et al., 2005).
Radiochemistry and Imaging
A derivative within this chemical series, known as DPA-714, was designed with a fluorine atom in its structure to enable labeling with fluorine-18. This allows for in vivo imaging using positron emission tomography (PET), demonstrating the compound's utility in radiochemistry and potentially in neurological research (Dollé et al., 2008).
Anti-Inflammatory Activity
Derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have shown significant anti-inflammatory activity. This underscores the compound's potential in developing new anti-inflammatory medications (Sunder & Maleraju, 2013).
Future Directions
Properties
IUPAC Name |
2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O3S/c1-2-3-12-26-21(28)20-19(16-6-4-5-7-17(16)29-20)25-22(26)30-13-18(27)24-15-10-8-14(23)9-11-15/h4-11H,2-3,12-13H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVSABDUGZUXSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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